2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid
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Overview
Description
2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a difluorophenyl group and a dimethylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and dimethylamine.
Formation of Intermediate: The 3,4-difluorobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,4-difluorophenylacetyl chloride.
Amidation: The intermediate 3,4-difluorophenylacetyl chloride is then reacted with dimethylamine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetic acid
- 2-(3,4-Difluorophenyl)-2-(methylamino)acetic acid
- 2-(3,4-Difluorophenyl)-2-(dimethylamino)propionic acid
Uniqueness
2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both difluorophenyl and dimethylamino groups, which confer specific chemical and biological properties. The difluorophenyl group enhances the compound’s stability and reactivity, while the dimethylamino group influences its solubility and interaction with biological targets.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
MUZBJPJHAYDXCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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